molecular formula C19H22N2O3 B2808840 1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea CAS No. 1396677-26-1

1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea

Cat. No.: B2808840
CAS No.: 1396677-26-1
M. Wt: 326.396
InChI Key: FWPLSZSFGGCCTA-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a hydroxy-dihydroindenyl group linked by a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-ethoxyaniline: This is achieved by the ethoxylation of aniline using ethyl bromide in the presence of a base such as sodium hydroxide.

    Formation of the isocyanate intermediate: The 2-ethoxyaniline is then reacted with phosgene to form 2-ethoxyphenyl isocyanate.

    Synthesis of the hydroxy-dihydroindenyl intermediate: This involves the reduction of indanone using a reducing agent like sodium borohydride to yield 1-hydroxy-2,3-dihydro-1H-indene.

    Coupling reaction: Finally, the 2-ethoxyphenyl isocyanate is reacted with the hydroxy-dihydroindenyl intermediate in the presence of a catalyst to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 1-(2-ethoxyphenyl)-3-((1-oxo-2,3-dihydro-1H-inden-1-yl)methyl)urea.

    Reduction: Formation of 1-(2-ethoxyphenyl)-3-((1-amino-2,3-dihydro-1H-inden-1-yl)methyl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is investigated for its potential biological activities. Studies may focus on its interactions with enzymes or receptors, exploring its potential as a lead compound for drug development.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets could make it a candidate for treating certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea involves its interaction with specific molecular targets. The ethoxyphenyl and hydroxy-dihydroindenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea
  • 1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl)urea
  • 1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiourea

Uniqueness

1-(2-ethoxyphenyl)-3-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-24-17-10-6-5-9-16(17)21-18(22)20-13-19(23)12-11-14-7-3-4-8-15(14)19/h3-10,23H,2,11-13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPLSZSFGGCCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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